molecular formula C26H20FN3O4 B2580090 2-(3-(4-氟苯基)-2,4-二氧代-3,4-二氢苯并呋喃[3,2-d]嘧啶-1(2H)-基)-N-(4-甲基苄基)乙酰胺 CAS No. 877657-51-7

2-(3-(4-氟苯基)-2,4-二氧代-3,4-二氢苯并呋喃[3,2-d]嘧啶-1(2H)-基)-N-(4-甲基苄基)乙酰胺

货号: B2580090
CAS 编号: 877657-51-7
分子量: 457.461
InChI 键: WXRUFSUTXULDBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a benzofuro group, a pyrimidinone group, and a methylbenzyl group . It is related to a class of compounds known as pyrano[2,3-d]pyrimidine-2,4-diones .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. An X-ray diffraction analysis of a similar compound revealed that all ring atoms in the benzo[4,5]furo[3,2-d]pyrimidinone moieties are almost coplanar .

科学研究应用

抗癌活性

已研究了与指定化学结构相关的化合物的抗癌特性。例如,类似结构的衍生物已显示出对多种癌细胞系具有明显的癌细胞生长抑制作用,表明它们作为抗癌剂的潜力 (Al-Sanea 等人,2020)。此外,发现具有氟取代基的化合物在低浓度下表现出抗癌活性,与 5-氟脱氧尿苷等参考药物相比,突出了它们在抗肺癌治疗中的潜力 (Hammam 等人,2005)

成像应用

已开发出转运蛋白 (18 kDa) 的氟化配体,用于正电子发射断层扫描 (PET) 成像神经炎症过程。其中一种化合物 DPA-714 是一种氟化配体,已成功标记为氟-18 用于体内成像,展示了氟化化合物在诊断成像中的重要性 (Dollé 等人,2008)

抗炎活性

对相关化合物的研究还探索了它们在抗炎治疗中的潜力。例如,已合成噻唑基 N-苄基取代的乙酰胺衍生物,并评估了它们的 Src 激酶抑制和抗癌活性,这暗示了它们在治疗炎症相关疾病中的应用 (Fallah-Tafti 等人,2011)

合成和表征

已广泛研究了具有类似结构的化合物的合成和表征,为它们的化学性质和潜在治疗应用提供了宝贵的见解。例如,已报道了与指定化学结构相关的对映异构体的合成,突出了立体化学在该类化合物的活性中的重要性 (Jing,2011)

作用机制

Remember, working with chemicals should always be done following the appropriate safety guidelines and ethical considerations. If this compound is synthesized or used in a lab, proper personal protective equipment should be used, and safety data sheets should be consulted to understand the potential hazards .

生化分析

Biochemical Properties

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with caspase 3, an enzyme involved in the execution phase of cell apoptosis . This interaction leads to the activation of caspase 3, promoting apoptosis in certain cancer cell lines. Additionally, the compound’s structure allows it to bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as fibrosarcoma and lung carcinoma cells, by activating caspase 3/7 and causing cell cycle arrest . Furthermore, this compound influences cell signaling pathways, including those involved in cell proliferation and survival. It also affects gene expression, leading to changes in the expression levels of genes associated with apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide exerts its effects through several mechanisms. It binds to caspase 3, enhancing its enzymatic activity and promoting apoptosis . Additionally, the compound can inhibit certain enzymes, leading to the accumulation of specific metabolites and altering cellular metabolism. The binding interactions with biomolecules are facilitated by the compound’s unique structure, which allows it to fit into the active sites of enzymes and receptors, modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained activation of apoptotic pathways, leading to significant cell death in cancer cell lines. The compound’s stability and activity can be influenced by factors such as temperature, pH, and the presence of other reactive molecules.

Dosage Effects in Animal Models

The effects of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide vary with different dosages in animal models. At low doses, the compound can induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this dosage can result in harmful side effects.

Metabolic Pathways

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and breakdown . The compound can also affect metabolic flux, leading to changes in the levels of specific metabolites. These interactions can influence the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its solubility, affinity for binding proteins, and the presence of transporters that can actively transport it into or out of cells.

Subcellular Localization

The subcellular localization of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence apoptotic pathways, or to the nucleus, where it can affect gene expression. The precise localization of the compound within the cell can determine its specific effects on cellular processes.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid, followed by cyclization with acetic anhydride and N-methylation with methyl iodide. The resulting intermediate is then coupled with 4-methylbenzylamine and acetylated to yield the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3,4-dihydrobenzofuran-7-carboxylic acid", "acetic anhydride", "methyl iodide", "4-methylbenzylamine", "acetic acid", "sodium acetate", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "dichloromethane", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide to yield the corresponding imine intermediate.", "Step 2: Cyclization of the imine intermediate with acetic anhydride in the presence of sodium acetate to form the benzofuro[3,2-d]pyrimidine intermediate.", "Step 3: N-methylation of the benzofuro[3,2-d]pyrimidine intermediate with methyl iodide in the presence of potassium carbonate and N,N-dimethylformamide to yield the N-methylated intermediate.", "Step 4: Coupling of the N-methylated intermediate with 4-methylbenzylamine in the presence of acetic acid and triethylamine to form the amide intermediate.", "Step 5: Acetylation of the amide intermediate with acetic anhydride in the presence of triethylamine to yield the final product, 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide.", "Step 6: Purification of the final product by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent, followed by recrystallization from a mixture of hexanes and ethyl acetate." ] }

CAS 编号

877657-51-7

分子式

C26H20FN3O4

分子量

457.461

IUPAC 名称

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C26H20FN3O4/c1-16-6-8-17(9-7-16)14-28-22(31)15-29-23-20-4-2-3-5-21(20)34-24(23)25(32)30(26(29)33)19-12-10-18(27)11-13-19/h2-13H,14-15H2,1H3,(H,28,31)

InChI 键

WXRUFSUTXULDBA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。